(4-Methoxy-benzylamino)-acetonitrile
Overview
Description
(4-Methoxy-benzylamino)-acetonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Labeling Reagents
One of the applications of derivatives similar to (4-Methoxy-benzylamino)-acetonitrile is in fluorescent labeling. For example, N-aryl-1,8-naphthalimides , including compounds with structures related to this compound, have been used as highly sensitive fluorescent labeling reagents for carnitine, demonstrating smooth reactions under mild conditions and providing detection limits as low as approximately 30 fmol (Nakaya et al., 1999).
Chemical Synthesis Methodologies
Research has highlighted the utility of compounds related to this compound in synthetic chemistry. For instance, zirconium(IV) chloride has been utilized to selectively unmask p-methoxybenzyl (PMB) ethers and esters in acetonitrile, showcasing a method that is fast and compatible with a variety of sensitive substrates, including amino acids and carbohydrates, yielding products in good to high yields (Sharma et al., 2003). Additionally, the photocatalysis of maleic acid derivatives using titanium dioxide in the presence of benzyltrimethylsilane and its derivatives, including 4-methoxy derivative, leads to benzylsuccinic acid derivatives, highlighting a novel synthetic approach via electron transfer mechanisms (Cermenati et al., 1998).
Photocatalysis
Another application area is in photocatalysis, where titanium dioxide, under irradiation, engages in reactions with compounds such as 4-methoxybenzyltrimethylsilane and related derivatives, promoting alkylations that result in the formation of various organic products. This process demonstrates the synthetic utility of this compound derivatives in facilitating electron transfer and radical cation fragmentation reactions (Cermenati et al., 1998).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-4-2-9(3-5-10)8-12-7-6-11/h2-5,12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTXKLKHLKFNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433717 | |
Record name | {[(4-Methoxyphenyl)methyl]amino}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63086-28-2 | |
Record name | 2-[[(4-Methoxyphenyl)methyl]amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63086-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {[(4-Methoxyphenyl)methyl]amino}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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